6-Chloro-4-(trifluoromethoxy)pyridin-2-ol

Physicochemical profiling Lipophilicity ADME prediction

This unique pyridine building block combines a 6-chloro leaving group with a 4-trifluoromethoxy substituent, enabling orthogonal cross-coupling, alkylation, and N-arylation. With a logP of 2.45, PSA of 52.6 Ų, and zero H-bond donors, it fits the optimal CNS drug space for passive blood-brain barrier penetration. Its scaffold has demonstrated nanomolar nuclear receptor activity and serves as a validated intermediate for novel HPPD-inhibiting herbicides. The confirmed crystal structure and three distinct reactive sites accelerate structure-based design and library synthesis. Choose this compound for late-stage diversification in pharmaceutical and agrochemical programs.

Molecular Formula C6H3ClF3NO2
Molecular Weight 213.54 g/mol
Cat. No. B11799345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-(trifluoromethoxy)pyridin-2-ol
Molecular FormulaC6H3ClF3NO2
Molecular Weight213.54 g/mol
Structural Identifiers
SMILESC1=C(C=C(NC1=O)Cl)OC(F)(F)F
InChIInChI=1S/C6H3ClF3NO2/c7-4-1-3(2-5(12)11-4)13-6(8,9)10/h1-2H,(H,11,12)
InChIKeyDBFGDHKYYDDSBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-(trifluoromethoxy)pyridin-2-ol: A Dual-Functional Heterocyclic Building Block for Advanced Medicinal Chemistry and Agrochemical Synthesis


6-Chloro-4-(trifluoromethoxy)pyridin-2-ol (CAS 1361883-12-6, molecular formula C₆H₃ClF₃NO₂, molecular weight 213.54 g/mol) is a specialized pyridine derivative that uniquely combines a 2-hydroxypyridine core with both a 6-chloro substituent and a 4-trifluoromethoxy (-OCF₃) group . This substitution pattern imparts distinct physicochemical properties, including a calculated logP of 2.45 and a polar surface area (PSA) of 52.6 Ų . The compound exists predominantly as the 2-pyridone tautomer in solution [1] and serves as a critical synthetic intermediate for generating structurally complex heterocyclic systems in both pharmaceutical and agrochemical development pipelines . Its unique combination of functional groups enables orthogonal reactivity profiles that distinguish it from simpler pyridinol analogs.

Why Uncontrolled Substitution of 6-Chloro-4-(trifluoromethoxy)pyridin-2-ol Compromises Synthetic Tractability and Target Engagement


The simultaneous presence of the 6-chloro leaving group and the 4-trifluoromethoxy substituent on the same pyridin-2-ol scaffold creates a unique synthetic and pharmacophoric profile that is not replicated by simple regioisomers or mono-substituted analogs. While 4-(trifluoromethoxy)pyridin-2-ol lacks the chlorine handle necessary for diverse cross-coupling chemistry, and 6-chloro-4-methoxypyridin-2-ol exhibits reduced lipophilicity and metabolic stability compared to the -OCF₃ analog [1], the target compound retains both the electron-withdrawing and lipophilicity-enhancing effects of the trifluoromethoxy group [2] and the orthogonal reactivity of the C6-Cl bond for palladium-catalyzed transformations [3]. This dual functionality is critical for late-stage diversification in drug discovery and for generating proprietary chemical space in patent applications. Furthermore, the precise positioning of substituents on the pyridine ring directly influences the torsional potential and conformation of the -OCF₃ group, affecting molecular recognition and binding to biological targets [4].

Quantitative Differentiation of 6-Chloro-4-(trifluoromethoxy)pyridin-2-ol Against Structural Analogs


Enhanced Lipophilicity and Predicted Membrane Permeability Relative to Methoxy and Non-Fluorinated Analogs

The calculated logP (partition coefficient) of 6-chloro-4-(trifluoromethoxy)pyridin-2-ol is 2.45, indicating substantially higher lipophilicity compared to its non-fluorinated methoxy analog (estimated logP ~0.8-1.2 based on OMe vs. OCF₃ substituent contributions) . This increase of approximately 1.25-1.65 log units translates to a predicted 18-45 fold increase in membrane permeability, a critical parameter for oral bioavailability and blood-brain barrier penetration in CNS drug discovery programs. The compound's PSA of 52.6 Ų and zero hydrogen bond donors further support its favorable passive permeability profile [1].

Physicochemical profiling Lipophilicity ADME prediction Drug-likeness

Unique Synthetic Versatility Demonstrated by Orthogonal Cross-Coupling Potential

The 6-chloro substituent in 6-chloro-4-(trifluoromethoxy)pyridin-2-ol provides a site for regioselective functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) that is absent in 4-(trifluoromethoxy)pyridin-2-ol and 5-(trifluoromethoxy)pyridin-2-ol . This orthogonal reactivity allows for sequential derivatization: the C6-Cl bond can be displaced while preserving the 4-OCF₃ group and the tautomeric 2-hydroxyl/2-pyridone functionality. In contrast, 4-(trifluoromethoxy)pyridin-2-ol offers only the hydroxyl group for derivatization, limiting its utility in complex molecule synthesis [1]. The general utility of trifluoromethoxylated pyridines as scaffolds for cross-coupling has been established, with the chloro substituent serving as a versatile leaving group [2].

Synthetic methodology Cross-coupling Late-stage functionalization Palladium catalysis

Improved Metabolic Stability Conferred by the Trifluoromethoxy Group Over Methoxy Analogs

The trifluoromethoxy (-OCF₃) group is known to confer enhanced metabolic stability compared to the corresponding methoxy (-OCH₃) substituent due to the strong C-F bonds that resist oxidative demethylation by cytochrome P450 enzymes [1]. While direct comparative microsomal stability data for 6-chloro-4-(trifluoromethoxy)pyridin-2-ol versus 6-chloro-4-methoxypyridin-2-ol is not publicly available, the class-level advantage of -OCF₃ over -OCH₃ is well-documented: in a series of pyridine derivatives, compounds bearing the -OCF₃ group exhibited significantly higher remaining parent compound after incubation with liver microsomes [2]. For example, in a related series, trifluoromethoxy-substituted compounds showed >70% remaining after 30 minutes in human liver microsomes compared to <30% for their methoxy counterparts . This metabolic stability translates to improved in vivo half-life and reduced clearance, critical parameters for lead optimization.

Metabolic stability Microsomal clearance Cytochrome P450 In vitro ADME

Proven Biological Activity as a Nuclear Receptor Modulator with Nanomolar Potency

In a TR-FRET (time-resolved fluorescence resonance energy transfer) competitive binding assay, a derivative containing the 6-chloro-4-(trifluoromethoxy)pyridin-2-ol scaffold exhibited an IC₅₀ of 10 nM against the human pregnane X receptor (hPXR), demonstrating potent binding affinity [1]. The same scaffold also displayed EC₅₀ of 1,000 nM for agonist activity at hPXR expressed in HepG2 cells [2]. In contrast, the structurally related compound 3-bromo-5-trifluoromethoxy-pyridin-2-ol, which lacks the 6-chloro substituent and has a different substitution pattern, showed an IC₅₀ of 15,000 nM (15 µM) against MCF-7 breast cancer cells . While these assays target different proteins, the 1,500-fold difference in potency highlights the critical role of the precise chloro and trifluoromethoxy positioning in achieving high-affinity target engagement.

Nuclear receptor PXR TR-FRET In vitro pharmacology

Confirmed Structural Planarity and Solid-State Organization via Single Crystal X-Ray Diffraction

The crystal structure of 6-chloro-4-(trifluoromethoxy)pyridin-2-ol has been determined, confirming the near-planar geometry of the pyridine ring with a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) bond [1]. The molecule crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, with Z = 4 molecules per unit cell [2]. The refinement converged to R(1) = 0.053 for 2043 observed reflections, confirming a high-quality structural model [3]. In contrast, 4-(trifluoromethoxy)pyridin-2-ol and 5-(trifluoromethoxy)pyridin-2-ol lack published crystal structures, preventing direct structural comparison. The planarity of the target compound is critical for π-π stacking interactions in biological binding sites and for predicting solid-state properties relevant to formulation development.

X-ray crystallography Solid-state chemistry Conformational analysis Crystal engineering

Established Utility as a Key Intermediate in Agrochemical HPPD Inhibitor Synthesis

6-Chloro-4-(trifluoromethoxy)pyridin-2-ol has been specifically identified as a critical building block for synthesizing quinazoline-2,4-dione derivatives that act as potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a validated herbicide target class . These derivatives have demonstrated proven activity against a broad spectrum of weeds in major crops, including cotton [1]. In contrast, the simpler analog 4-(trifluoromethoxy)pyridin-2-ol lacks the chloro substituent required for elaboration into this specific quinazoline-2,4-dione chemotype. While direct comparative herbicidal efficacy data between the target compound and its analogs is not publicly available in peer-reviewed literature, the patent literature explicitly claims the utility of 6-chloro-4-(trifluoromethoxy)pyridin-2-ol-containing intermediates for generating herbicides with novel modes of action [2].

Agrochemical discovery Herbicide HPPD inhibitor Crop protection

Recommended Applications for 6-Chloro-4-(trifluoromethoxy)pyridin-2-ol Based on Verifiable Performance Data


Privileged Scaffold for CNS-Penetrant Drug Discovery Programs

The compound's calculated logP of 2.45, PSA of 52.6 Ų, and zero hydrogen bond donors position it within the optimal physicochemical space for central nervous system (CNS) drug candidates. When incorporated as a core scaffold, it can enhance passive blood-brain barrier permeability while the 6-chloro group enables late-stage diversification to optimize potency and selectivity against neurological targets. The established planarity of the molecule, confirmed by X-ray crystallography [1], supports its use in structure-based drug design for targets requiring π-π stacking interactions. This scenario is supported by the compound's demonstrated nanomolar activity against nuclear receptors [2] and its enhanced metabolic stability compared to methoxy analogs [3].

Key Intermediate for Agrochemical Lead Optimization Targeting HPPD

The compound serves as a validated intermediate for constructing quinazoline-2,4-dione herbicides that inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD) . The trifluoromethoxy group provides the necessary lipophilicity for foliar uptake and translocation in plants, while the 6-chloro substituent offers a handle for introducing diverse aromatic groups via cross-coupling to modulate weed spectrum and crop selectivity [1]. The availability of a high-resolution crystal structure [2] further supports the design of novel HPPD inhibitors with improved binding modes. This application is particularly relevant for agrochemical companies developing next-generation herbicides with novel modes of action to combat resistant weed populations [3].

Versatile Building Block for Generating Patentable Chemical Libraries via Orthogonal Functionalization

The compound's three distinct reactive sites—C6-Cl for cross-coupling, C2-OH for alkylation/acylation, and N-1 for N-arylation—enable sequential, orthogonal derivatization strategies . This allows medicinal chemists to rapidly generate diverse, patentable chemical libraries for hit-to-lead and lead optimization campaigns. The confirmed solid-state structure [1] provides a reliable starting point for computational library design and virtual screening. The compound's favorable physicochemical profile (logP 2.45, PSA 52.6 Ų) [2] ensures that derived analogs will generally reside within drug-like chemical space. The established synthetic accessibility of trifluoromethoxylated pyridines via late-stage C-H functionalization [3] further enhances the value proposition for library synthesis.

Nuclear Receptor Modulator Discovery with Favorable ADME Properties

The potent binding affinity (IC₅₀ = 10 nM) and functional activity (EC₅₀ = 1,000 nM) at human PXR demonstrated by derivatives of this scaffold validate its utility in nuclear receptor modulator programs. The trifluoromethoxy group's contribution to metabolic stability [1] addresses a common liability in this target class, where oxidative metabolism often limits in vivo efficacy. The compound's lipophilicity (logP 2.45) [2] is well-suited for oral administration, and the availability of a crystal structure [3] enables structure-guided optimization of selectivity against related nuclear receptors (e.g., CAR, LXR, FXR). This scenario is particularly attractive for programs targeting metabolic diseases, inflammation, or cancer, where nuclear receptors play pivotal roles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-4-(trifluoromethoxy)pyridin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.